molecular formula C30H30I2O4 B15042443 9-[2-(benzyloxy)-3,5-diiodophenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione

9-[2-(benzyloxy)-3,5-diiodophenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione

Cat. No.: B15042443
M. Wt: 708.4 g/mol
InChI Key: XKTMUXQLENSFKX-UHFFFAOYSA-N
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Description

9-[2-(BENZYLOXY)-3,5-DIIODOPHENYL]-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE is a complex organic compound characterized by its unique structural features This compound contains a xanthene core, which is a tricyclic aromatic hydrocarbon, and is substituted with benzyloxy and diiodophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[2-(BENZYLOXY)-3,5-DIIODOPHENYL]-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired substitutions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of high-quality 9-[2-(BENZYLOXY)-3,5-DIIODOPHENYL]-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE .

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group typically yields benzaldehyde or benzoic acid, while reduction of the diiodophenyl group can produce phenyl derivatives with fewer iodine atoms .

Scientific Research Applications

9-[2-(BENZYLOXY)-3,5-DIIODOPHENYL]-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE has diverse applications in scientific research:

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, the benzyloxy group can interact with enzymes or receptors, modulating their activity. The diiodophenyl group may enhance the compound’s binding affinity to certain proteins, influencing biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 9-[2-(BENZYLOXY)-3,5-DIIODOPHENYL]-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE lies in its combination of the xanthene core with benzyloxy and diiodophenyl groups, which imparts distinct chemical and biological properties. This combination allows for versatile applications and specific interactions that are not observed in similar compounds .

Properties

Molecular Formula

C30H30I2O4

Molecular Weight

708.4 g/mol

IUPAC Name

9-(3,5-diiodo-2-phenylmethoxyphenyl)-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione

InChI

InChI=1S/C30H30I2O4/c1-29(2)12-21(33)26-23(14-29)36-24-15-30(3,4)13-22(34)27(24)25(26)19-10-18(31)11-20(32)28(19)35-16-17-8-6-5-7-9-17/h5-11,25H,12-16H2,1-4H3

InChI Key

XKTMUXQLENSFKX-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C3=C(O2)CC(CC3=O)(C)C)C4=C(C(=CC(=C4)I)I)OCC5=CC=CC=C5)C(=O)C1)C

Origin of Product

United States

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